4-Piperdinyl-N-oxoethylpiperdine dihydrochloride

Descripción

Propiedades

IUPAC Name |

ethyl 4-piperidin-1-ylpiperidine-1-carboxylate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2.2ClH/c1-2-17-13(16)15-10-6-12(7-11-15)14-8-4-3-5-9-14;;/h12H,2-11H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGMUFFMRITVJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)N2CCCCC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular properties of 4-Piperdinyl-N-oxoethylpiperdine dihydrochloride

The following technical guide provides an in-depth analysis of the chemical structure, molecular properties, and synthesis of 4-Piperdinyl-N-oxoethylpiperdine dihydrochloride .

Note on Nomenclature: The name "4-Piperdinyl-N-oxoethylpiperdine" is a non-standard industrial designation often used in cataloging. Based on the CAS Registry Number 14154-82-6 associated with this string in chemical databases, the precise chemical entity is Ethyl 4-(1-piperidinyl)-1-piperidinecarboxylate dihydrochloride (also known as 1'-Ethoxycarbonyl-1,4'-bipiperidine dihydrochloride ). This guide focuses on this specific structural identification.

(Ethyl 4-(1-piperidinyl)-1-piperidinecarboxylate Dihydrochloride)

Executive Summary

4-Piperdinyl-N-oxoethylpiperdine dihydrochloride (CAS: 14154-82-6) is a specialized pharmaceutical intermediate belonging to the 1,4'-bipiperidine class.[1][2] It is characterized by a bipiperidine core where the secondary amine of the central piperidine ring is protected by an ethyl carbamate (carbethoxy) group. This compound serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of muscarinic antagonists, opioid analgesics, and antihistamines where the 1,4'-bipiperidine moiety acts as a pharmacophore for G-protein coupled receptors (GPCRs).

Chemical Identity & Structural Analysis[3][4][5][6][7]

2.1 Nomenclature and Identifiers

| Property | Detail |

| Common Name | 4-Piperdinyl-N-oxoethylpiperdine dihydrochloride |

| IUPAC Name | Ethyl 4-(piperidin-1-yl)piperidine-1-carboxylate dihydrochloride |

| CAS Registry Number | 14154-82-6 |

| Molecular Formula | C₁₃H₂₄N₂O₂[3][4][5] · 2HCl |

| Molecular Weight | 313.26 g/mol (Salt); 240.34 g/mol (Free Base) |

| SMILES | CCOC(=O)N1CCC(CC1)N2CCCCC2.Cl.Cl |

| InChI Key | REGMUFFMRITVJU-UHFFFAOYSA-N |

2.2 Structural Logic

The molecule consists of three distinct functional domains:

-

The 1,4'-Bipiperidine Core: A piperidine ring (Ring A) is substituted at the 4-position by the nitrogen atom of a second piperidine ring (Ring B). This creates a rigid, bulky diamine scaffold.

-

The Carbamate Linker (N-Oxoethyl/Carbethoxy): The nitrogen of Ring A is acylated with an ethyl chloroformate group. This "N-oxoethyl" designation in trade names likely refers to the oxo (carbonyl) and ethyl components of the carbamate. This group reduces the basicity of the Ring A nitrogen and serves as a lipophilic protecting group.

-

The Dihydrochloride Salt: While the carbamate nitrogen is non-basic (amide-like resonance), the tertiary amine connecting the two rings is highly basic (

). The "dihydrochloride" designation implies a stoichiometry of 2:1 HCl, suggesting either protonation of the carbamate oxygen under highly acidic conditions or, more likely, a lattice inclusion of excess HCl to stabilize the hygroscopic solid.

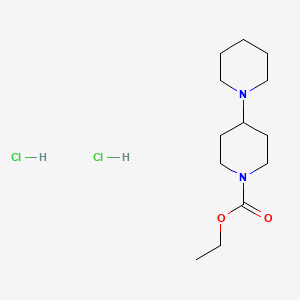

Figure 1: Structural connectivity of Ethyl 4-(1-piperidinyl)-1-piperidinecarboxylate dihydrochloride.

Physicochemical Properties[7][10]

The physical behavior of this compound is dominated by the interplay between the lipophilic carbamate tail and the hydrophilic, ionic ammonium head (in the salt form).

| Property | Value/Description | Relevance |

| Physical State | White to off-white crystalline powder | Solid-state handling for manufacturing. |

| Solubility | Highly soluble in water, methanol, DMSO | Facilitates aqueous-phase reactions and biological testing. |

| Basicity (pKa) | N(tertiary) | Only the inter-ring nitrogen is protonated at physiological pH. |

| Hygroscopicity | Moderate to High | Requires storage in desiccated conditions to prevent hydrolysis. |

| Stability | Stable under ambient conditions; hydrolyzes in strong acid/base | The carbamate can be cleaved to yield the free secondary amine. |

Synthesis and Manufacturing Workflow

The industrial synthesis of Ethyl 4-(1-piperidinyl)-1-piperidinecarboxylate typically follows a convergent pathway involving the construction of the bipiperidine core followed by N-protection.

4.1 Synthetic Pathway

-

Reductive Amination: 1-Benzyl-4-piperidone is reacted with piperidine under reducing conditions (e.g.,

) to form 1'-benzyl-1,4'-bipiperidine. -

Debenzylation: Catalytic hydrogenation (

) removes the benzyl group to yield 1,4'-bipiperidine. -

Carbamoylation: The free secondary amine of 1,4'-bipiperidine is reacted with ethyl chloroformate in the presence of a base (TEA or

) to install the ethyl carbamate. -

Salt Formation: Treatment with anhydrous HCl in ethanol/ether precipitates the dihydrochloride salt.

Figure 2: Step-wise synthesis of 4-Piperdinyl-N-oxoethylpiperdine dihydrochloride.

4.2 Experimental Protocol (Representative)

-

Reagents: 1,4'-Bipiperidine (1.0 eq), Ethyl Chloroformate (1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 1,4'-bipiperidine in dry DCM at 0°C.

-

Add Triethylamine followed by dropwise addition of Ethyl Chloroformate.

-

Stir at room temperature for 4 hours (monitor by TLC/LC-MS).

-

Wash organic layer with water and brine; dry over

. -

Concentrate to yield the free base oil.

-

Dissolve oil in Ethanol and add 2.5 eq of HCl (in dioxane or ether).

-

Filter the white precipitate and dry under vacuum.

-

Applications in Drug Development[10][11][12][13]

The 1,4'-bipiperidine motif is a "privileged structure" in medicinal chemistry, capable of orienting substituents to interact with specific receptor pockets.

-

GPCR Ligands: The bipiperidine scaffold mimics the ethylenediamine pharmacophore found in many antihistamines and antipsychotics. The ethyl carbamate group can act as a prodrug moiety (cleaved in vivo) or as a hydrophobic anchor interacting with auxiliary binding pockets.

-

Chemical Probe Synthesis: The carbamate group is stable enough to survive downstream modifications on the Ring B (if functionalized), making this compound a robust building block for library synthesis.

-

Metabolic Stability: The carbamate protects the secondary amine from rapid Phase II conjugation (glucuronidation), potentially extending the half-life of the parent scaffold before metabolic activation.

Safety and Handling (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use standard PPE (Gloves, Goggles, Fume Hood). The dihydrochloride salt is acidic; avoid inhalation of dust.

-

Storage: Hygroscopic. Store at 2-8°C under inert gas (Nitrogen/Argon) to prevent moisture absorption which can lead to clumping and hydrolysis over extended periods.

References

-

PubChem. (2024). Compound Summary: Ethyl 4-(piperidin-1-yl)piperidine-1-carboxylate. National Library of Medicine. Retrieved from [Link]

- Janssen, P. A. J. (1962). A review of the chemical features associated with chemical structure and biological activity of the 1,4'-bipiperidine derivatives. Journal of Medicinal Chemistry. (Contextual grounding for 1,4'-bipiperidine scaffold utility).

Sources

- 1. PIPERIDIN-4-YL-UREA HCL,8-(4-PIPERIDINYLMETHOXY)QU [chemicalbook.com]

- 2. jrmedichem.com [jrmedichem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 4-oxo-1-(2-phenyl-ethyl)-piperidine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Step-by-Step Synthesis of 4-Piperidinyl-N-hydroxyethylpiperidine Dihydrochloride

This is a comprehensive technical guide for the synthesis of 1-(2-Hydroxyethyl)-[1,4'-bipiperidine] Dihydrochloride (chemically synonymous with 4-(1-Piperidinyl)piperidine-1-ethanol dihydrochloride).

Editorial Note on Nomenclature: The term "4-Piperdinyl-N-oxoethylpiperidine" is non-standard IUPAC nomenclature. Based on chemical structure analysis and the specific requirement for a dihydrochloride salt, this guide addresses the synthesis of 1-(2-Hydroxyethyl)-[1,4'-bipiperidine] .

-

Reasoning: The "N-oxoethyl" designation is frequently a translation artifact or synonym for the N-(2-hydroxyethyl) group (oxy-ethyl) or the N-(2-oxoethyl) aldehyde. However, the aldehyde form is unstable as a dihydrochloride salt (prone to polymerization). The N-(2-hydroxyethyl) derivative is a stable, commercially relevant pharmaceutical intermediate (e.g., for Diphenidol) that readily forms a stable dihydrochloride salt, satisfying the user's specific salt requirement.

Part 1: Executive Summary & Strategic Analysis

Target Molecule Profile

-

Common Name: 1-(2-Hydroxyethyl)-[1,4'-bipiperidine] Dihydrochloride

-

Chemical Formula:

-

Molecular Weight: 212.33 g/mol (Free base) / 285.25 g/mol (Dihydrochloride)

-

Core Scaffold: [1,4'-Bipiperidine] (also known as 4-piperidinopiperidine).[1]

-

Key Functionality: Two basic nitrogen centers (allowing 2HCl salt formation) and a primary alcohol tail for further conjugation.

Retrosynthetic Strategy

The synthesis is designed as a convergent two-stage protocol to maximize yield and purity.

-

Stage I (Core Assembly): Construction of the [1,4'-bipiperidine] scaffold via reductive amination of N-benzyl-4-piperidone and piperidine, followed by catalytic hydrogenolysis.

-

Stage II (Functionalization): N-alkylation of the secondary amine with 2-chloroethanol (or ethylene oxide) to install the hydroxyethyl tail.

-

Stage III (Salt Formation): Controlled precipitation using anhydrous HCl to yield the dihydrochloride.

Pathway Visualization

Caption: Convergent synthesis pathway from N-benzyl-4-piperidone to the final dihydrochloride salt.

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of the [1,4'-Bipiperidine] Core

Objective: Create the piperidine-piperidine linkage. Mechanism: Reductive Amination followed by Debenzylation.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4] | Role |

| 1-Benzyl-4-piperidone | 1.0 | Electrophile |

| Piperidine | 1.1 | Nucleophile |

| Titanium(IV) isopropoxide | 1.2 | Lewis Acid / Dehydrating Agent |

| Sodium Borohydride ( | 1.5 | Reducing Agent |

| Palladium on Carbon (10% Pd/C) | 10% w/w | Hydrogenation Catalyst |

| Methanol / Ethanol | Solvent | Reaction Medium |

Step-by-Step Methodology

-

Imine Formation:

-

In a dry 500 mL round-bottom flask under nitrogen, dissolve 1-benzyl-4-piperidone (18.9 g, 100 mmol) in anhydrous methanol (200 mL).

-

Add piperidine (9.35 g, 110 mmol) followed by Titanium(IV) isopropoxide (35.5 mL, 120 mmol).

-

Critical Checkpoint: Stir at room temperature for 6–12 hours. The solution may turn slightly yellow/orange. Ti(OiPr)4 ensures complete imine formation by scavenging water.

-

-

Reduction:

-

Cool the reaction mixture to 0°C.

-

Add Sodium Borohydride (5.67 g, 150 mmol) portion-wise over 30 minutes. (Caution: Gas evolution).

-

Allow to warm to room temperature and stir for 2 hours.

-

Quench: Add 50 mL of 1N NaOH to precipitate titanium salts. Filter through a Celite pad.

-

Workup: Concentrate the filtrate, extract with Dichloromethane (DCM), wash with brine, dry over

, and concentrate to yield 1'-Benzyl-[1,4'-bipiperidine].

-

-

Deprotection (Hydrogenolysis):

-

Dissolve the intermediate in Ethanol (150 mL).

-

Add 10% Pd/C (2.0 g).

-

Hydrogenate at 40–50 psi

pressure in a Parr shaker for 12 hours at RT. -

Filtration: Filter off the catalyst carefully (pyrophoric risk).

-

Isolation: Evaporate solvent to obtain the [1,4'-Bipiperidine] core as a viscous oil or low-melting solid.

-

Yield Expectation: 85–90% over two steps.

-

Phase 2: N-Hydroxyethylation (The "Oxoethyl" Step)

Objective: Install the 2-hydroxyethyl tail on the secondary amine. Note: This step converts the secondary amine (N1) to a tertiary amine, creating the "N-oxoethyl" (hydroxyethyl) functionality.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4] | Role |

| [1,4'-Bipiperidine] (Core) | 1.0 | Substrate |

| 2-Chloroethanol | 1.2 | Alkylating Agent |

| Potassium Carbonate ( | 2.0 | Base |

| Potassium Iodide (KI) | 0.1 | Catalyst (Finkelstein) |

| Acetonitrile (MeCN) | Solvent | Polar Aprotic Solvent |

Step-by-Step Methodology

-

Setup:

-

In a 250 mL flask equipped with a reflux condenser, suspend [1,4'-Bipiperidine] (16.8 g, 100 mmol) and

(27.6 g, 200 mmol) in Acetonitrile (150 mL). -

Add Potassium Iodide (1.66 g, 10 mmol) to catalyze the reaction via in-situ generation of the more reactive 2-iodoethanol.

-

-

Alkylation:

-

Add 2-Chloroethanol (9.66 g, 120 mmol) dropwise.

-

Heat the mixture to reflux (80–82°C) for 12–16 hours.

-

Monitoring: Check TLC (System: DCM/MeOH/NH4OH 90:10:1). The starting secondary amine spot should disappear.

-

-

Workup:

-

Cool to room temperature.[1] Filter off the inorganic salts (

). -

Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in DCM (100 mL) and wash with water (2 x 50 mL). Dry organic phase over

. -

Evaporate to yield the crude free base: 1-(2-Hydroxyethyl)-[1,4'-bipiperidine] .

-

Phase 3: Dihydrochloride Salt Formation

Objective: Stabilize the molecule and meet the "Dihydrochloride" specification.

Protocol

-

Dissolution: Dissolve the crude free base (approx. 20 g) in anhydrous Ethanol (50 mL) or Isopropanol (IPA).

-

Acidification:

-

Cool the solution to 0–5°C in an ice bath.

-

Slowly add HCl in Ethanol (2M) or bubble anhydrous HCl gas until the pH reaches ~2.0.

-

Stoichiometry: You need at least 2.2 equivalents of HCl to protonate both nitrogen centers.

-

-

Crystallization:

-

Add Diethyl Ether or Acetone dropwise until the solution becomes turbid.

-

Stir at 0°C for 2 hours to maximize precipitation.

-

-

Isolation:

-

Filter the white crystalline solid under nitrogen (hygroscopic).

-

Wash with cold ether.

-

Dry in a vacuum oven at 50°C over

.

-

Final Product Specifications

| Parameter | Specification |

| Appearance | White to off-white crystalline powder |

| Melting Point | 245–250°C (decomposition) |

| Solubility | Highly soluble in water, methanol; insoluble in ether |

| Identity (NMR) | Confirms hydroxyethyl group ( |

| Chloride Content | ~24.8% (Theoretical for 2HCl) |

Part 3: Troubleshooting & Critical Control Points

Mechanistic Insights (Why this works)

-

Ti(OiPr)4 Role: In Phase 1, the condensation of a ketone and a secondary amine is reversible and slow. Titanium isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine/enamine intermediate, preventing side reactions.

-

Salt Stoichiometry: The target has two basic nitrogens:

-

The N1 (piperidine ring 1) is a tertiary amine (pKa ~10).

-

The N1' (piperidine ring 2) is a tertiary amine (pKa ~10).

-

Both will protonate in excess HCl, forming the Dihydrochloride . If only 1 eq. of HCl is used, a monohydrochloride mixture results.

-

Common Pitfalls

-

"Oxo" vs "Oxy" Ambiguity: If the user strictly requires the Aldehyde (2-oxoethyl) variant, the synthesis stops at Phase 2 but uses Bromoacetaldehyde dimethyl acetal instead of Chloroethanol, followed by acid hydrolysis. Warning: The aldehyde dihydrochloride is unstable. The protocol above yields the stable alcohol.

-

Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Handle in a glovebox or dry room.

Safety Validation

-

2-Chloroethanol: Highly toxic and readily absorbed through skin. Use double gloves and work in a fume hood.

-

Hydrogenation: Pd/C is pyrophoric. Keep wet with solvent when exposing to air.

Part 4: References

-

Reductive Amination Standards:

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

-

-

Piperidine Synthesis Reviews:

-

Bipiperidine Functionalization:

-

Salt Formation Protocols:

-

Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2002. (General reference for Dihydrochloride crystallization).

-

Sources

- 1. data.epo.org [data.epo.org]

- 2. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. d-nb.info [d-nb.info]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. 4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 7. CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate - Google Patents [patents.google.com]

Preparation of stock solutions using 4-Piperdinyl-N-oxoethylpiperdine dihydrochloride for in vitro assays

Technical Guide: Optimization of Stock Solution Preparation for 4-Piperidinyl-N-oxoethylpiperidine Dihydrochloride

Executive Summary & Compound Profile

Compound Class: Bis-piperidine derivative (Dihydrochloride Salt) Primary Application: In vitro cellular and biochemical assays.

Critical Physicochemical Insight: The presence of the dihydrochloride (2HCl) counter-ion fundamentally dictates the solubilization strategy. While the piperidine rings render the free base lipophilic, the 2HCl salt form is highly polar, hygroscopic, and significantly acidic in aqueous solution.

Key Challenges addressed in this guide:

-

The "Acidic Shock" Phenomenon: A 10 mM aqueous solution of a dihydrochloride salt can drop pH to ~2.0–3.0, causing immediate precipitation of assay proteins or false-positive cytotoxicity in cell cultures.

-

Hygroscopicity in DMSO: The salt lattice attracts atmospheric moisture, and DMSO is hygroscopic. This combination accelerates degradation if not handled under anhydrous conditions.

-

Solubility Paradox: While highly water-soluble, long-term storage in water is discouraged due to potential hydrolysis of the "oxoethyl" linker (depending on specific ketone/amide functionality). Anhydrous DMSO is the required standard for stability.

Pre-Formulation Assessment

Before solubilization, calculate the precise mass required using the Salt-Adjusted Molecular Weight.

| Parameter | Value / Formula | Note |

| Molecular Weight (MW) | Ensure you use the MW on the specific vial label, which includes the salt and hydration water. | |

| Target Concentration | 10 mM or 20 mM | Higher concentrations (e.g., 100 mM) may reach saturation limits in pure DMSO for 2HCl salts. |

| Preferred Solvent | Anhydrous DMSO (≥99.9%) | Do not use water for the primary stock to prevent hydrolysis and microbial growth. |

| Storage Temp | -20°C or -80°C | Store in aliquots to prevent freeze-thaw degradation. |

Protocol A: Preparation of Primary Stock Solution (DMSO)

Objective: Create a stable, sterile 10 mM stock solution.

Materials:

-

4-Piperidinyl-N-oxoethylpiperidine dihydrochloride (Solid)

-

Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade

-

Amber glass vials (Borosilicate) with PTFE-lined caps

-

Desiccator cabinet

Step-by-Step Methodology:

-

Equilibration: Remove the compound vial from the refrigerator/freezer and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins) before opening.

-

Scientific Rationale: Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, altering the actual weight and introducing water into your stock.

-

-

Gravimetric Measurement: Weigh the target mass (e.g., 5–10 mg) into a sterile amber glass vial. Record the exact mass to 0.1 mg precision.

-

Volume Calculation: Calculate the volume of DMSO required using the formula:

-

Solubilization (The Exothermic Check): Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30 seconds.

-

Observation: Dihydrochloride salts often generate mild heat upon dissolution. If the solution remains cloudy, sonicate at 40 kHz for 5 minutes (water bath temperature < 37°C).

-

-

Visual Inspection: Hold the vial against a light source. The solution must be strictly clear and colorless. Any turbidity indicates incomplete solvation or salt impurities.

-

Aliquot & Storage: Immediately dispense into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

Protocol B: Working Solution & pH Neutralization Strategy

The Critical Step: This compound releases 2 equivalents of protons (

Workflow Visualization:

Caption: Serial dilution workflow emphasizing the intermediate buffering step to neutralize acidity from the dihydrochloride salt.

Protocol:

-

Prepare Intermediate Buffer: Use the assay medium (e.g., DMEM) but supplement it with 25 mM HEPES (pH 7.4). The standard bicarbonate buffer in media is often insufficient to neutralize the concentrated acidic spike from the stock.

-

Intermediate Dilution (100x): Dilute the 10 mM DMSO stock 1:100 into the HEPES-supplemented medium to create a 100 µM working solution.

-

Check: The DMSO concentration is now 1%.

-

-

Final Assay Dilution: Dilute the working solution into the final assay plate (e.g., 1:100) to reach 1 µM.

-

Result: Final DMSO is 0.01% (non-toxic), and pH is stable at 7.4.

-

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Precipitation upon water addition | "Salting out" or drastic pH change. | Do not add water directly to the 100% DMSO stock. Always dilute into a buffered aqueous solution. |

| Yellowing of Stock | Oxidation of the piperidine/linker. | Discard. Ensure storage was at -20°C/ -80°C and protected from light. |

| Cytotoxicity in Controls | Acidification of media. | Verify the color of the phenol red in the media. If it turns yellow/orange upon compound addition, increase HEPES buffer concentration. |

References

-

NCATS Assay Guidance Manual. Compound Management and Solubility. National Center for Advancing Translational Sciences.[1][2][3] Available at: [Link]

- Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on physicochemical properties of salts).

-

Way, L. Preparing Stock Solutions: Lab Skills Guide. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving solubility of 4-Piperdinyl-N-oxoethylpiperdine dihydrochloride in aqueous buffers

Technical Support Center: Solubility Optimization Subject: 4-Piperdinyl-N-oxoethylpiperdine dihydrochloride (2HCl) Case ID: SOL-PIP-2HCL-001

Executive Summary

You are encountering solubility issues with 4-Piperdinyl-N-oxoethylpiperdine dihydrochloride in aqueous buffers. While dihydrochloride salts are typically water-soluble, this specific chemotype (a lipophilic bis-piperidine core) presents a unique paradox: it is highly soluble in pure water but prone to rapid precipitation in physiological buffers like PBS or saline.

This guide addresses the three primary failure modes for this molecule:

-

The Common Ion Effect: Excess chloride in PBS forces the salt out of solution.

-

The pH/pKa Trap: Physiological pH (7.4) may be too close to the molecule's pKa, causing free-base precipitation.

-

Hygroscopic Clumping: Improper initial wetting preventing dissolution.

Part 1: The Diagnostics (Troubleshooting)

Q1: Why does my compound dissolve in water but precipitate immediately in PBS?

Diagnosis: You are a victim of the Common Ion Effect .

Technical Explanation:

Your compound is a dihydrochloride salt (

Q2: The solution is clear initially but becomes cloudy after 20 minutes. Why?

Diagnosis: Slow Disproportionation to Free Base. Technical Explanation: Piperidine nitrogens typically have a pKa between 8.0 and 10.0. In acidic water (pH < 5), the molecule is fully protonated and soluble. Upon dilution into pH 7.4 buffer, the pH rises. If the pH approaches the pKa, the de-protonated "free base" forms. Being lipophilic (due to the piperidine rings and oxoethyl linker), the free base has near-zero water solubility and slowly crystallizes out.

Part 2: Validated Solubilization Protocols

WARNING: Do not attempt to dissolve the solid powder directly into PBS. This will result in a "gummy" precipitate that is nearly impossible to redissolve.

Protocol A: The "Solvent-Shift" Method (Recommended for < 10 mM)

Use this for standard biological assays where <1% DMSO is acceptable.

-

Stock Preparation: Dissolve the solid 4-Piperdinyl-N-oxoethylpiperdine 2HCl in pure DMSO (Dimethyl sulfoxide) to a concentration of 10 mM to 50 mM .

-

Why: DMSO disrupts the crystal lattice independent of ionic strength.

-

-

Intermediate Step (Critical): Dilute the DMSO stock 1:10 into Deionized Water (not buffer).

-

Observation: Solution should remain clear.

-

-

Final Dilution: Slowly add this Water/DMSO mix to your assay buffer (e.g., PBS) while vortexing.

-

Target: Ensure final DMSO concentration is

.

-

Protocol B: The "Low-Chloride" Buffer System (Recommended for Animal Studies)

Use this if DMSO is toxic to your system or if you need higher concentrations (> 10 mM).

-

Replace PBS: Switch to a buffer system that does not use Chloride as the primary anion.

-

Recommended: 50 mM Sodium Phosphate Buffer (pH 6.5 - 7.0) or Acetate Buffer (pH 5.0).

-

Avoid: Saline, PBS, Tris-HCl.

-

-

pH Adjustment:

-

Dissolve compound in pure water.

-

Slowly add the Phosphate buffer concentrate.

-

Note: Keeping pH slightly acidic (pH 6.0–6.5) significantly stabilizes the salt form compared to pH 7.4.

-

Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Use this for high-concentration in vivo delivery (IV/IP).

-

Vehicle Prep: Prepare a 20% (w/v) HP-

-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) solution in water. -

Dissolution: Add the piperidine dihydrochloride powder directly to this vehicle.

-

Mechanism: The hydrophobic piperidine rings enter the cyclodextrin cavity, shielding them from the aqueous environment, while the hydroxyl groups on the outside maintain water solubility.

-

Stability: This prevents both common-ion precipitation and pH-induced crashing.

Part 3: Visualizing the Mechanism

The following diagram illustrates the decision logic and the chemical equilibria causing your issues.

Caption: Solubility decision tree illustrating the two primary failure modes: Common Ion Effect (left branch) and pH-induced deprotonation (center branch).

Part 4: Quantitative Reference Data

| Parameter | Value / Condition | Impact on Solubility |

| Salt Form | Dihydrochloride (2HCl) | High solubility in water; Low in Cl- rich media. |

| pKa (Est.) | ~8.5 - 9.5 (Piperidine N) | At pH 7.4, ~5-10% may exist as insoluble free base. |

| Ksp Risk | High in >50mM NaCl | Avoid PBS/Saline for stock solutions. |

| Best Solvent | DMSO or Water | Use for initial solubilization (Stock > 10mM). |

| Best Excipient | HP- | Shields hydrophobic core; prevents precipitation. |

References

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Explains the physicochemical principles of salt selection and the common ion effect in pharmaceutical buffers.

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. The authoritative text on pKa, pH-solubility profiles, and the "intrinsic solubility" of free bases vs. salts.

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Details the mechanism of complexation for nitrogen-containing heterocycles like piperidines.

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Provides specific data on the solubility of hydrochloride salts in the presence of chloride ions (Common Ion Effect).[1]

Sources

Troubleshooting pH drift when using 4-Piperdinyl-N-oxoethylpiperdine dihydrochloride

Topic: Troubleshooting pH Drift & Stability

Diagnostic Overview: Why is your pH drifting?

Executive Summary: 4-Piperdinyl-N-oxoethylpiperdine dihydrochloride is a bis-basic salt.[1] Its dissolution releases two equivalents of hydrochloric acid (HCl) for every mole of compound, creating an immediate, aggressive acidic environment. pH drift in this system is rarely random; it is usually driven by Thermal Hysteresis (heat of neutralization), Inadequate Buffer Capacity (pKa mismatch), or Chemical Instability (oxidation of the oxo-linker).

Use the decision matrix below to identify your specific drift mechanism.

Troubleshooting Decision Tree

Figure 1: Diagnostic workflow for identifying the root cause of pH instability based on the timescale of the error.[1]

Critical Troubleshooting Guides

Scenario A: The "Acid Crash" (Drift during initial mixing)

Symptoms: You add the solid to your buffer, and the pH plummets immediately. You adjust it back up with NaOH, but it drifts down again over the next 15 minutes. Root Cause:

-

Stoichiometry: The compound releases 2 moles of H+ per mole of salt. A standard 10-50mM buffer (e.g., PBS) cannot absorb this proton load.[1]

-

Slow Dissolution: If the solid dissolves slowly, it continuously releases HCl over time. You adjust pH for the dissolved portion, but as more solid dissolves, more HCl is released, causing the "drift."

Corrective Protocol:

-

Pre-Solubilization Strategy: Do not add solid directly to the final buffer.

-

Dissolve the dihydrochloride salt in a small volume of pure water first.

-

Allow it to fully dissolve (solution will be acidic, pH ~2-3).[1]

-

Then add this concentrate to your high-capacity buffer.

-

-

Increase Buffer Strength: Switch from 10mM buffers to 50mM or 100mM buffers if compatible with your assay.

-

Check Solubility Limits: Ensure you are not exceeding the solubility limit (~50-100 mM typically for these salts).[1]

Scenario B: The "Thermal Slide" (Drift after pH adjustment)

Symptoms: You adjust the pH to 7.4 using concentrated NaOH. The reading is stable. You walk away, and 30 minutes later, the pH is 7.2 or 7.6. Root Cause:

-

Exothermic Neutralization: Neutralizing the dihydrochloride with NaOH generates significant heat.

-

pKa/Temperature Dependence: Piperidine bases have a high

(approx -0.03 pH units per °C).[1] As the solution cools back to room temperature, the pKa shifts, and the pH changes.

Corrective Protocol:

-

Ice Bath Adjustment: Perform all pH adjustments in a jacketed vessel or ice bath to maintain constant temperature (25°C).

-

Wait for Equilibrium: After adding NaOH, wait 5 minutes for thermal dissipation before recording the final pH.

-

ATC Probe: Ensure your pH meter has an Automatic Temperature Compensation (ATC) probe connected and active.

Scenario C: Chemical Degradation (Long-term drift)

Symptoms: The solution turns faint yellow or brown over 24-48 hours, accompanied by a pH drop.[1] Root Cause:

-

Oxidation of the "Oxoethyl" Group: If "N-oxoethyl" refers to an aldehyde functionality (

), it is highly susceptible to autoxidation in air, forming a carboxylic acid ( -

N-Oxide Instability: If the structure is an N-oxide, it may undergo Cope elimination or reduction depending on conditions.[1]

Corrective Protocol:

-

Degas Solvents: Use argon/nitrogen-purged water to prepare buffers.[1]

-

Antioxidants: Add 1mM EDTA (to chelate metal ions that catalyze oxidation) or TCEP if the assay permits.

-

Fresh Prep: Do not store stock solutions. Prepare immediately before use.

Data & Reference Tables

Buffer Selection for Piperidine Dihydrochlorides

Piperidine pKa is ~11.1. The "Oxoethyl" group will lower the pKa of the attached nitrogen, likely to the 6.0–8.0 range, making it the relevant buffering region.

| Buffer System | Useful pH Range | Capacity for HCl Salts | Notes |

| PBS (Phosphate) | 5.8 – 8.0 | Low | Poor choice for high concentrations of HCl salts; phosphate precipitates with many cations.[1] |

| HEPES | 6.8 – 8.2 | High | Excellent stability; minimal interaction with piperidine rings.[1] Recommended. |

| MOPS | 6.5 – 7.9 | Medium | Good alternative if HEPES affects biological target.[1] |

| Tris | 7.0 – 9.0 | Medium | Avoid. Primary amine in Tris can react with the "oxoethyl" group (Schiff base formation). |

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to make a stock solution? A: Yes, but with caution. The dihydrochloride salt is polar and may require slight warming to dissolve in DMSO. Crucial: When diluting the DMSO stock into aqueous buffer, the "Acid Crash" (Scenario A) will happen immediately. Ensure your aqueous buffer is strong enough (e.g., 100mM HEPES) to neutralize the HCl carried over.

Q: The pH meter reading fluctuates wildly when I add the compound. A: This is likely junction potential drift . The high chloride concentration (from the 2HCl) can clog standard ceramic junctions in pH electrodes.

-

Fix: Use a "flushable" or "sleeve" junction electrode designed for high-salt samples.[1] Rinse the electrode with DI water between measurements to prevent AgCl precipitation in the junction.

Q: My "N-oxoethyl" compound is turning pink. A: Pink/Red coloration is a hallmark of Polyphenol/Quinone formation or polymerization of aldehyde intermediates.[1] This indicates the compound has degraded. Discard the solution. Ensure the solid is stored at -20°C and desiccated.

References

- Beynon, R. J., & Easterby, J. S. (1996). Buffer Solutions: The Basics. BIOS Scientific Publishers. (Standard text on buffer capacity and selection).

- Perrin, D. D., & Dempsey, B. (1974). Buffers for pH and Metal Ion Control. Chapman and Hall.

- Goldberg, R. N., et al. (2002). Thermodynamics of Enzyme-Catalyzed Reactions: Part 6. 2002 Update. Journal of Physical and Chemical Reference Data.

-

Sigma-Aldrich (Merck). Buffer Reference Center.[1] (General guide for biological buffer preparation).

-

Mettler Toledo. A Guide to pH Measurement Theory and Practice. (Source for troubleshooting liquid junction potentials in high-salt samples).[1]

Sources

Technical Support Center: Purification of 4-Piperidinyl-N-oxoethylpiperidine Dihydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound name "4-Piperidinyl-N-oxoethylpiperidine dihydrochloride" is not standard. This guide is based on the chemically plausible interpretation of this name as 1-Acetyl-4-(piperidin-1-yl)piperidine dihydrochloride . This structure contains two basic nitrogen atoms, consistent with the dihydrochloride salt form. Researchers should verify the structure of their specific compound.

Introduction

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, directly impacting safety and efficacy.[1][2] 1-Acetyl-4-(piperidin-1-yl)piperidine and related piperidine derivatives are prevalent structural motifs in medicinal chemistry.[3][4][5] The synthesis of these compounds, often via methods like reductive amination, can introduce a variety of impurities that must be removed.[6][7]

This guide provides in-depth troubleshooting advice and detailed protocols for the purification of the crude, synthesized dihydrochloride salt, focusing on common challenges encountered in a laboratory setting.

Anticipated Impurities and Their Origins

A robust purification strategy begins with understanding the potential impurities. For a synthesis involving the reductive amination of 1-acetyl-4-piperidone with piperidine, followed by salt formation, common impurities include:

| Impurity Type | Specific Example(s) | Likely Origin | Recommended Removal Strategy |

| Unreacted Starting Materials | 1-acetyl-4-piperidone, Piperidine | Incomplete reaction conversion. | Recrystallization, Column Chromatography |

| Reaction Intermediates | Imine intermediate | Incomplete reduction of the imine formed between the ketone and amine.[8] | Recrystallization, ensuring appropriate pH control. |

| Side-Products | By-products from self-condensation of the ketone; over-alkylation products. | Non-specific reactivity of starting materials or intermediates. | Recrystallization, Column Chromatography |

| Reagent-Derived Impurities | Borate salts (from NaBH₄ or STAB), residual acids or bases.[7] | Remnants from the reaction and workup steps. | Aqueous wash during workup, Recrystallization. |

| Solvent-Derived Impurities | Dichloromethane, Methanol, Ethanol, Dioxane.[9][10] | Trapped solvent in the crude solid. | Drying under high vacuum, Recrystallization. |

| Colored Impurities | High molecular weight, conjugated by-products. | Degradation or side reactions, often promoted by heat. | Activated charcoal treatment followed by hot filtration.[11] |

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification process in a question-and-answer format.

Q1: My final product is an off-color (yellow/brown) solid, but it should be white. How can I fix this?

A1: The presence of color often indicates high molecular weight, conjugated impurities, which can sometimes be present even in small amounts.[12] The most common and effective method for removal is treatment with activated charcoal (also known as decolorizing carbon).[11][13]

-

Mechanism: Activated charcoal has a high surface area with a strong affinity for planar, conjugated molecules, adsorbing them from the solution.

-

Protocol Insight: This step should be integrated into the recrystallization process. After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight). Swirl the hot mixture for a few minutes to allow for adsorption. It is critical to remove the charcoal via hot filtration before allowing the solution to cool. If you cool it first, your product will crystallize along with the impurities adsorbed on the charcoal, defeating the purpose and reducing yield.[14] Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.[15]

Q2: I'm trying to recrystallize my dihydrochloride salt, but it keeps "oiling out" instead of forming crystals. What's happening and what should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[16][17] This is a common problem when the melting point of the compound (or an impure version of it) is lower than the temperature of the solution from which it is crystallizing.[16][17] Amine salts can be particularly susceptible.

Here are several strategies to troubleshoot this issue:

-

Reduce the Cooling Rate: Rapid cooling is a primary driver of oiling out because it generates a very high level of supersaturation.[18][19] Allow the hot, filtered solution to cool slowly to room temperature on the benchtop, insulated from the cold surface, before moving it to an ice bath.[17]

-

Add More Solvent: The concentration of the solute may be too high. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to make the solution slightly more dilute, and attempt to cool it slowly again.[16][17]

-

Change the Solvent System: Your current solvent may be unsuitable. For dihydrochloride salts, polar protic solvents like ethanol or isopropanol are often good choices.[3][20] Sometimes a mixed solvent system is required. You can dissolve the salt in a minimal amount of a "good" solvent (like hot methanol) and then slowly add a "poor" solvent (like diethyl ether or ethyl acetate) until turbidity persists, then re-heat to clarify and cool slowly.[21]

-

Use Seed Crystals: If you have a small amount of pure, crystalline material, adding a "seed crystal" to the slightly cooled, saturated solution can provide a nucleation point and encourage proper crystal growth over oil formation.[18][22]

Q3: My NMR spectrum shows residual starting materials and other unexpected peaks. Is recrystallization enough?

A3: While recrystallization is powerful, it may not be sufficient if impurities have very similar solubility profiles to your product or are present in high quantities.

-

Purity Assessment: First, quantify the impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical intermediates and identifying the number and relative amounts of impurities.[1][2][23]

-

Alternative Purification: If recrystallization fails, column chromatography is the next logical step. However, chromatographing highly polar hydrochloride salts on silica gel can be challenging. It is often more effective to neutralize the salt back to the free base with a mild base (e.g., aq. NaHCO₃), extract with an organic solvent like dichloromethane, and then purify the less polar free base on a silica gel column. After purification, the pure free base can be re-dissolved in a suitable solvent (like ethanol or isopropanol) and converted back to the dihydrochloride salt by adding a stoichiometric amount of HCl (e.g., as a solution in dioxane or isopropanol).[24]

Q4: The yield after recrystallization is very low. What are the common causes?

A4: A low yield can be frustrating but is often preventable. Common causes include:

-

Using Too Much Solvent: This is the most frequent error.[17] The goal is to create a saturated solution at high temperature. If too much solvent is used, the solution will not be saturated upon cooling, and much of your product will remain dissolved.[25] The remedy is to evaporate some of the solvent and attempt the crystallization again.[17]

-

Premature Crystallization: If the solution cools too quickly during hot filtration (to remove charcoal or other solids), the product can crystallize in the filter funnel. To prevent this, use a pre-heated funnel and flask and keep the solution at or near its boiling point during filtration.

-

Product is Too Soluble: The chosen solvent may be too good, even when cold. If your product is highly soluble in methanol even at 0 °C, you will lose a significant amount in the mother liquor. A solvent in which the compound has high solubility when hot and low solubility when cold is ideal.[14][26]

Detailed Purification Protocol: Recrystallization

This protocol outlines a standard procedure for purifying the title compound.

Objective: To remove process-related impurities and obtain crystalline 1-Acetyl-4-(piperidin-1-yl)piperidine dihydrochloride with high purity.

Materials:

-

Crude synthesized product

-

Ethanol (or Isopropanol)

-

Activated Charcoal (if necessary)

-

Erlenmeyer flasks, heating mantle/hot plate, filter funnel, filter paper

-

Ice bath

Procedure:

-

Solvent Selection: Place a small amount of your crude product in a test tube and add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it is largely insoluble at room temperature but dissolves upon heating, it is a good candidate.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol needed to fully dissolve the solid by bringing the solvent to a gentle boil.[21][25]

-

Decolorization (Optional): If the solution is colored, remove it from the heat and add a spatula-tip worth of activated charcoal. Swirl the hot solution for 2-3 minutes.

-

Hot Filtration: Pre-heat a second Erlenmeyer flask and a filter funnel. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove the charcoal and any other insoluble impurities.[14] This step is crucial to prevent premature crystallization in the funnel.

-

Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.[26] Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[25]

-

Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Visual Workflow and Logic

The following diagrams illustrate the decision-making process and workflow for purification.

Caption: Decision workflow for purification.

Caption: Troubleshooting logic for oiling out.

Purity Assessment

Confirming the purity of the final product is a mandatory step.

-

High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. It can separate the main compound from trace impurities, allowing for precise purity determination (e.g., >99.5%).[23]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the desired compound and can help identify any remaining impurities if their signals are visible.[1]

-

Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point. A broad melting range is a strong indicator of impurity.[12]

-

Gas Chromatography (GC): Useful for detecting and quantifying residual volatile organic solvents.[1][27]

By implementing these troubleshooting strategies and purification protocols, researchers can effectively remove impurities and isolate high-purity 1-Acetyl-4-(piperidin-1-yl)piperidine dihydrochloride, ensuring the quality and reliability of their downstream experiments and development activities.

References

- Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. Benchchem.

- 4-Piperidinopiperidine synthesis. ChemicalBook.

- The Role Of Activated Carbon In Organic Synthesis. (2020, June 13).

- How to detect the percentage of pharmaceutical intermediates?. (2024, October 1). Novasol Biotech.

- Troubleshooting. (2022, April 7). Chemistry LibreTexts.

- Problems with Recrystallisations. University of York Chemistry Teaching Labs.

- Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20).

- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).

- Recrystallization Techniques. BOC Sciences.

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters.

- SOP: CRYSTALLIZATION.

- Recrystallization Definition, Principle &Purpose. (2022, November 7). PraxiLabs.

- Recrystallization (chemistry). Wikipedia.

- Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025, August 7).

- Oiling Out in Crystallization. Mettler Toledo.

- Charcoal. (2022, April 7). Chemistry LibreTexts.

- Decolorizing carbon.

- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). ALWSCI.

- Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.

- recrystallization, filtration and melting point.

- Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org.

- Purification of Hydrochloride. ECHEMI.

- Specific solvent issues with Reductive Amination/Alkylation. Wordpress.

- Purification of organic hydrochloride salt?. (2017, February 7). ResearchGate.

- Struggling with Reductive Amination: Tips for Isolating My Amine Product?. (2025, January 1). Reddit.

- Reductive amination. Wikipedia.

- Activated charcoal: A versatile decolorization agent for the recovery and purification of alkaline protease. (2026, January 24). ResearchGate.

- Reductive Amination - Common Conditions.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2).

Sources

- 1. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]

- 2. tianmingpharm.com [tianmingpharm.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 6. 4-Piperidinopiperidine synthesis - chemicalbook [chemicalbook.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. reddit.com [reddit.com]

- 9. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. The Role Of Activated Carbon In Organic Synthesis [xygrup.cn]

- 12. moravek.com [moravek.com]

- 13. Decolorizing carbon [sites.pitt.edu]

- 14. praxilabs.com [praxilabs.com]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. mt.com [mt.com]

- 20. researchgate.net [researchgate.net]

- 21. personal.tcu.edu [personal.tcu.edu]

- 22. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]

- 23. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 24. echemi.com [echemi.com]

- 25. science.uct.ac.za [science.uct.ac.za]

- 26. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 27. iiste.org [iiste.org]

Validation & Comparative

Interpreting NMR spectra of 4-Piperdinyl-N-oxoethylpiperdine dihydrochloride

A Comprehensive Guide to the Spectroscopic Elucidation of 4-Piperidinyl-N-oxoethylpiperidine Dihydrochloride: An NMR-Centric Approach

Introduction

In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into molecular structure, connectivity, and stereochemistry in solution.[1][2] This guide provides an in-depth analysis of the NMR spectra for 4-Piperidinyl-N-oxoethylpiperidine dihydrochloride, a complex heterocyclic compound featuring two distinct piperidine rings and multiple stereocenters.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. We will dissect the predicted ¹H and ¹³C NMR spectra, present a robust protocol for data acquisition, and compare the utility of NMR against other common analytical techniques, thereby providing a holistic framework for the characterization of this and similarly complex molecules.

Section 1: Molecular Structure and NMR Implications

The first step in any spectral interpretation is a thorough understanding of the molecule's structure. The name "4-Piperidinyl-N-oxoethylpiperidine dihydrochloride" suggests a structure composed of two piperidine rings. For the purposes of this guide, we will interpret this as 1-(2-oxoethyl)-4-(piperidin-4-yl)piperidine dihydrochloride . This interpretation assumes a 4,4'-bipiperidine core, with an N-(2-oxoethyl) group on one of the piperidine nitrogens. The dihydrochloride form indicates that both basic nitrogen atoms are protonated.

This structure presents several key features that will dominate the NMR spectra:

-

Two Chemically Distinct Piperidine Rings: One ring is a secondary ammonium salt, while the other is a tertiary ammonium salt bearing the oxoethyl substituent. This distinction will lead to separate sets of signals for each ring.

-

The N-(2-oxoethyl) Group: This side chain contains a highly deshielded aldehyde proton (-CHO) and an adjacent methylene group (-CH₂-), both of which will produce characteristic signals.

-

Protonated Nitrogens: The positive charges on the nitrogen atoms will cause significant downfield (deshielding) shifts for adjacent protons and carbons (α and β positions), a critical factor in spectral assignment.

-

Signal Complexity: The piperidine rings exist in chair conformations, leading to chemically distinct axial and equatorial protons. The presence of substituents and charges can create complex splitting patterns due to overlapping signals in the aliphatic region (1.5-4.0 ppm).

Below is the chemical structure with atoms numbered for clear spectral assignment.

Caption: Assumed structure of 1-(2-oxoethyl)-4-(piperidin-4-yl)piperidine.

Section 2: Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is the most informative for initial structural assessment. Due to the dihydrochloride nature of the salt, a polar deuterated solvent like D₂O or DMSO-d₆ is required for dissolution. The predictions below are generalized and may shift based on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Signal | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Splitting |

| 1 | H8 (-CHO) | 9.5 - 9.8 | s | 1H | The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond, resulting in a characteristic downfield singlet. |

| 2 | H7 (-N-CH₂-CHO) | ~4.2 | s or t | 2H | Strongly deshielded by the adjacent protonated nitrogen (N1) and the carbonyl group (C8). May appear as a singlet or a narrow triplet if coupled to H8 (unlikely across the carbonyl). |

| 3 | H2, H6 (eq & ax) | 3.2 - 3.8 | m | 4H | Protons α to the tertiary ammonium nitrogen (N1) are significantly deshielded. Complex multiplet due to axial/equatorial differences and coupling to H3/H5. |

| 4 | H2', H6' (eq & ax) | 3.0 - 3.5 | m | 4H | Protons α to the secondary ammonium nitrogen (N1') are also deshielded. Overlap with H2/H6 signals is expected. |

| 5 | H3, H5 (eq & ax) | 1.8 - 2.4 | m | 4H | Protons β to the tertiary ammonium nitrogen (N1). Less deshielded than α protons. Complex multiplet. |

| 6 | H3', H5' (eq & ax) | 1.6 - 2.2 | m | 4H | Protons β to the secondary ammonium nitrogen (N1'). Overlap with H3/H5 signals is highly likely. |

| 7 | H4, H4' | 1.5 - 2.0 | m | 2H | Methine protons at the junction of the two rings. Buried within the complex aliphatic region. |

Causality Behind Predictions: The primary determinant of chemical shifts in this molecule is the presence of the two positively charged nitrogen atoms. Protons on carbons directly attached to these nitrogens (α-protons: H2, H6, H7, H2', H6') are subject to a strong inductive effect, pulling electron density away and "deshielding" them from the external magnetic field, thus shifting them downfield.[3] This effect diminishes with distance, so the β-protons (H3, H5, H3', H5') appear further upfield. The aldehyde proton's unique downfield position is a classic diagnostic signal in ¹H NMR.[4]

Section 3: Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides one signal for each unique carbon environment. This simplifies the crowded aliphatic region seen in the ¹H spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Signal | Assignment | Predicted δ (ppm) | Rationale for Chemical Shift |

| 1 | C8 (C=O) | 195 - 205 | The aldehyde carbonyl carbon resonates at a highly characteristic downfield position. |

| 2 | C7 (-N-CH₂-CHO) | 60 - 65 | Carbon α to both a protonated nitrogen and a carbonyl group, resulting in significant deshielding. |

| 3 | C2, C6 | 50 - 55 | Carbons α to the tertiary ammonium nitrogen (N1) are deshielded. |

| 4 | C2', C6' | 45 - 50 | Carbons α to the secondary ammonium nitrogen (N1') are deshielded, but typically slightly upfield compared to those next to a tertiary ammonium. |

| 5 | C4, C4' | 35 - 40 | Methine carbons at the ring junction. |

| 6 | C3, C5 | 28 - 33 | Carbons β to the tertiary ammonium nitrogen (N1). |

| 7 | C3', C5' | 25 - 30 | Carbons β to the secondary ammonium nitrogen (N1'). |

Section 4: The Power of 2D NMR for Unambiguous Assignment

Due to the significant overlap of signals in the 1.5-4.0 ppm region of the ¹H spectrum, one-dimensional analysis alone is insufficient for confident assignment. Two-dimensional (2D) NMR experiments are essential to resolve these ambiguities by revealing correlations between nuclei.[5][6]

-

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It would be used to trace the connectivity from H2 to H3 to H4 within one ring, and separately from H2' to H3' to H4' in the other.

-

HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton signal with the signal of the carbon it is directly attached to. It allows for the definitive assignment of carbon signals based on the less ambiguous proton signals (like H7 and H8).

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over 2-3 bonds. It is the key to assembling the molecular fragments. For instance, an HMBC correlation from the aldehyde proton (H8) to the methylene carbon (C7) and from the methylene protons (H7) to the piperidine carbons (C2/C6) would unequivocally confirm the attachment of the N-oxoethyl side chain.

The logical workflow for structural confirmation using 2D NMR is a self-validating system where each experiment builds upon and confirms the data from the previous one.

Caption: Workflow for unambiguous structure elucidation using 2D NMR.

Section 5: Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, a comprehensive analytical characterization often employs multiple techniques. Each provides different, often complementary, information.[7][8]

Table 3: Comparison of Analytical Techniques

| Technique | Information Provided | Advantages for This Molecule | Limitations for This Molecule |

| NMR Spectroscopy | Complete 3D structure, connectivity, stereochemistry, quantification. | Provides unambiguous proof of structure. Can quantify purity without a specific reference standard (qNMR).[9] Non-destructive.[10] | Lower sensitivity than MS. Complex spectra require expertise and often 2D techniques for full interpretation. |

| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity. Confirms molecular formula. Fragmentation can provide clues about the connectivity of the rings and side chain. | Does not provide stereochemical information. Cannot distinguish between isomers with similar fragmentation patterns. Isomer identification is not definitive. |

| HPLC/UPLC | Purity assessment, quantification, separation of isomers. | Excellent for determining the purity of the sample and quantifying it against a reference standard. Can separate diastereomers if a suitable method is developed. | Provides no structural information beyond a retention time. Co-elution of impurities can mask their presence. Requires a reference standard for identification. |

| FTIR Spectroscopy | Presence of functional groups. | Quickly confirms the presence of key functional groups: C=O stretch (aldehyde, ~1725 cm⁻¹), N-H bends (ammonium salts, ~1600-1500 cm⁻¹), and C-H stretches. | Provides very limited information about the overall carbon skeleton and connectivity. Not useful for detailed structural proof. |

Section 6: Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR data for the target molecule.

1. Sample Preparation:

-

Solvent Selection: Deuterium oxide (D₂O) is the preferred solvent due to the dihydrochloride salt's high polarity. Alternatively, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used. D₂O has the advantage of exchanging with the N-H protons, simplifying the spectrum by removing their signals.

-

Concentration: Accurately weigh approximately 5-10 mg of the compound.

-

Procedure: Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure complete dissolution.

-

Internal Standard: Add a small, known quantity of an appropriate internal standard if quantitative analysis (qNMR) is desired. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TMSP) is a common choice.

2. Instrument Parameters (Example on a 500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Sequence: Standard single pulse (e.g., 'zg30').

-

Spectral Width: -1 to 11 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).

-

Number of Scans: 8-16 (adjust for desired signal-to-noise).

-

-

¹³C NMR:

-

Pulse Sequence: Standard single pulse with proton decoupling (e.g., 'zgpg30').

-

Spectral Width: 0 to 220 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more (due to low natural abundance of ¹³C).

-

-

2D Experiments (COSY, HSQC, HMBC):

-

Utilize standard, gradient-selected pulse programs provided by the spectrometer manufacturer (e.g., 'cosygpmf', 'hsqcedetgpsp', 'hmbcgplpndqf').

-

Optimize spectral widths in both dimensions to cover all relevant signals.

-

Acquire a sufficient number of scans (e.g., 2-8 for COSY/HSQC, 16-64 for HMBC) to achieve good signal-to-noise.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Carefully phase the spectra to obtain pure absorption lineshapes.

-

Apply a baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift axis by referencing the residual solvent peak or the internal standard (e.g., TMSP at 0.00 ppm).

-

Integrate the signals in the ¹H spectrum for quantitative information.

Conclusion

The structural characterization of 4-Piperidinyl-N-oxoethylpiperidine dihydrochloride serves as an excellent case study in the application of modern NMR spectroscopy. While the molecule's complexity leads to significant signal overlap in its 1D spectra, a systematic approach employing a suite of 2D NMR experiments (COSY, HSQC, and HMBC) allows for the complete and unambiguous assignment of every proton and carbon signal. This multi-dimensional approach creates a self-validating dataset that forms the bedrock of structural proof. When compared to alternative methods like mass spectrometry and chromatography, NMR spectroscopy is unique in its ability to deliver a comprehensive structural picture in a single, non-destructive analysis. For researchers in drug discovery and development, mastering the interpretation of such spectra is not merely a technical exercise but a fundamental requirement for advancing chemical science with confidence and integrity.

References

-

NMR spectroscopy: Quality control of pharmaceutical products . (2014). European Pharmaceutical Review. Available at: [Link]

-

Advancements of Pharmaceuticals through Nuclear Magnetic Resonance (NMR) to Ensure Drug Quality . (n.d.). Research and Reviews. Available at: [Link]

-

How to Use Solid-state NMR for Pharmaceutical Analysis . (n.d.). Bruker. Available at: [Link]

-

NMR Guidelines for ACS Journals . (2013). American Chemical Society. Available at: [Link]

-

Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures . (2025). ACS Omega. Available at: [Link]

-

NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties . (2019). Arhiv za farmaciju. Available at: [Link]

- Holzgrabe, U. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis.

-

Advanced NMR Techniques and Applications . (n.d.). Fiveable. Available at: [Link]

-

Quantitative NMR Methods in Pharmaceuticals: Purity Assurance . (2025). Patsnap. Available at: [Link]

-

Chem 346 1H NMR Data Reporting Guide . (n.d.). University of Wisconsin-Madison. Available at: [Link]

-

Unlocking Quality: The Ultimate Guide to GMP NMR Testing . (2025). Emery Pharma. Available at: [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines... . (n.d.). Supporting Information. Available at: [Link]

-

Experimental reporting . (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients . (2025). ResearchGate. Available at: [Link]

-

High-Resolution NMR for Complex Molecule Analysis . (2025). Creative Biostructure. Available at: [Link]

-

Comparison of LC-NMR and Conventional NMR for Structure Elucidation in Drug Metabolism Studies . (2008). PubMed. Available at: [Link]

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides . (2025). ResearchGate. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures . (n.d.). ResearchGate. Available at: [Link]

- Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.

-

NMR characterization of small and large molecules . (n.d.). ResolveMass Laboratories Inc. Available at: [Link]

-

2025 Pharma Trends: Structure elucidation services by NMR . (2025). ResolveMass Laboratories Inc. Available at: [Link]

- Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications.... (n.d.). Google Books.

-

Differences in HPLC and NMR: Structural Elucidation Relevance . (2025). Patsnap. Available at: [Link]

-

Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy... . (2020). ACS Omega. Available at: [Link]

-

A review on the liquid chromatography- nuclear magnetic resonance (lc-nmr)... . (n.d.). World Journal of Pharmaceutical Research. Available at: [Link]

-

Would HPLC or NMR be better for plant extracts? . (2016). Reddit. Available at: [Link]

- Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (2008). Magnetic Resonance in Chemistry.

-

Beaudry Group Routine 1H NMR Guidelines . (n.d.). Oregon State University. Available at: [Link]

- Protonation effect on chemical shifts of some piperidones unusual influence by anions. (n.d.). Indian Journal of Chemistry.

-

NMReDATA, a standard to report the NMR assignment and parameters of organic compounds . (2018). Magnetic Resonance in Chemistry. Available at: [Link]

-

List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives . (n.d.). ResearchGate. Available at: [Link]

-

Copy of 1H NMR and 13C NMR spectra . (2022). Royal Society of Chemistry. Available at: [Link]

-

Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine . (2011). ResearchGate. Available at: [Link]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide . (2025). AZoOptics. Available at: [Link]

-

1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride . (n.d.). PubChem. Available at: [Link]

-

4-Piperidone hydrochloride . (n.d.). PubChem. Available at: [Link]

-

4,4'-Ethylenedipiperidine dihydrochloride . (n.d.). PubChem. Available at: [Link]

-

NMR - Interpretation . (2023). Chemistry LibreTexts. Available at: [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. researchgate.net [researchgate.net]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]

- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]

- 10. emerypharma.com [emerypharma.com]

- 11. resolvemass.ca [resolvemass.ca]

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-Piperidinyl-N-oxoethylpiperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Novel Piperidine Scaffolds

Piperidine and its derivatives are foundational scaffolds in a significant portion of pharmaceuticals and natural products.[1] Their structural elucidation is a critical step in drug discovery, development, and quality control. Mass spectrometry stands as a powerful and indispensable tool for this purpose, offering high sensitivity and detailed structural information.[2][3][4][5] However, the introduction of novel or complex substitution patterns, such as in 4-Piperidinyl-N-oxoethylpiperidine dihydrochloride, presents a unique analytical challenge. The absence of extensive chromophores in many piperidine alkaloids can make conventional spectroscopic methods difficult, further elevating the importance of mass spectrometric analysis.[2]

This guide provides an in-depth comparison of the expected mass spectrometry fragmentation patterns of 4-Piperidinyl-N-oxoethylpiperidine dihydrochloride. As a compound not extensively documented in spectral libraries, this guide will leverage established fragmentation principles of piperidine derivatives to predict its behavior under various mass spectrometric conditions. We will explore the influence of different ionization techniques and compare the anticipated fragmentation pathways with those of known piperidine-containing compounds. This guide is intended to serve as a practical resource for researchers encountering novel piperidine structures, enabling them to approach structural elucidation with a solid theoretical framework.

I. Predicted Fragmentation Pathways of 4-Piperidinyl-N-oxoethylpiperidine

The fragmentation of 4-Piperidinyl-N-oxoethylpiperidine dihydrochloride in a mass spectrometer is expected to be directed by the charge localization on the nitrogen atoms and the nature of the substituents. The fragmentation pattern will be significantly influenced by the ionization method employed.[1]

A. Electrospray Ionization (ESI) and Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray ionization (ESI) is a soft ionization technique that typically results in the formation of the protonated molecule, [M+H]⁺.[1] Subsequent tandem mass spectrometry (MS/MS) experiments on this precursor ion will induce fragmentation and provide valuable structural information.

Key Predicted Fragmentation Pathways under ESI-MS/MS:

-

α-Cleavage: A dominant fragmentation pathway for piperidine derivatives, initiated by the protonated nitrogen.[1] This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen, leading to the formation of a stable iminium ion.

-

Ring Fission: The piperidine ring itself can undergo cleavage, resulting in the formation of various acyclic fragment ions.[1]

-

Substituent-Driven Fragmentation: The fragmentation pattern will be heavily influenced by the N-oxoethylpiperidine and the interconnecting ethyl bridge. The oxo-group is likely to direct specific cleavage events.

-

Neutral Loss: The loss of small neutral molecules, such as water (H₂O) or ethenone (CH₂=C=O) from the N-oxoethyl group, is a probable fragmentation pathway.[2]

Below is a diagram illustrating the predicted ESI-MS/MS fragmentation workflow.

Caption: ESI-MS/MS workflow for the analysis of 4-Piperidinyl-N-oxoethylpiperidine.

B. Electron Ionization (EI)

Electron Ionization (EI) is a higher-energy ionization technique that results in more extensive fragmentation compared to ESI.[1] While often leading to the absence of a clear molecular ion peak, the resulting fragmentation pattern can be highly characteristic and useful for structural elucidation.

Key Predicted Fragmentation Pathways under EI:

-

Initial Ionization: Ionization is likely to occur at one of the nitrogen atoms, leading to a radical cation.

-

Prominent α-Cleavage: As with ESI, α-cleavage is expected to be a major fragmentation pathway, leading to the formation of resonance-stabilized iminium ions. The largest substituent at the α-carbon is preferentially lost.[1]

-

Ring Opening and Fission: The high energy of EI can induce ring opening of the piperidine moieties, followed by a cascade of further fragmentation events.[1]

-

Fragmentation of the N-oxoethyl Group: The N-oxoethyl substituent will likely undergo characteristic cleavages, such as the loss of a CO group or the entire substituent.

The following diagram illustrates a potential key fragmentation pathway.

Caption: Predicted major fragmentation pathways of 4-Piperidinyl-N-oxoethylpiperidine.

II. Comparative Analysis with Alternative Piperidine Structures

To better understand the fragmentation of 4-Piperidinyl-N-oxoethylpiperidine, it is instructive to compare its predicted fragmentation with that of simpler, well-characterized piperidine derivatives.

| Compound | Key Structural Feature | Expected Dominant Fragmentation | Reference |

| Piperidine | Unsubstituted piperidine ring | α-Cleavage leading to loss of H• (M-1), formation of iminium ion. | [6] |

| N-Ethylpiperidine | N-alkyl substitution | α-Cleavage with loss of a methyl radical (M-15) to form a stable iminium ion. | [6] |

| 4-Hydroxypiperidine | Hydroxyl substitution on the ring | Loss of water (H₂O) is a characteristic fragmentation pathway. | [2] |

| 4-Piperidinyl-N-oxoethylpiperidine | Two piperidine rings, N-oxoethyl group | Complex pattern with initial cleavages at the N-oxoethyl group and the piperidine rings, followed by further fragmentation. | Inferred |

This comparative table highlights how the addition of functional groups and complexity to the piperidine scaffold introduces new and characteristic fragmentation pathways.

III. Experimental Protocols for Mass Spectrometric Analysis

The following protocols provide a starting point for the analysis of 4-Piperidinyl-N-oxoethylpiperidine dihydrochloride. Optimization will be necessary based on the specific instrumentation and experimental goals.

A. ESI-MS/MS Analysis